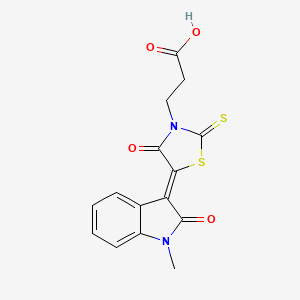

3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid” is a complex organic molecule. It seems to be related to the class of compounds known as spirooxindoles . Spirooxindoles have unique therapeutic and biological characteristics, which have led to numerous reactions for their synthesis .

Synthesis Analysis

The synthesis of spirooxindoles often involves 1,3-Dipolar cycloaddition of highly reactive isatin-derived azomethine ylides with activated olefins . This method has been used extensively in the last few years for the formation of spirocyclic oxindoles . Various dipolarophiles such as electron-deficient alkenes, alkynes, and allenes are used in these protocols .Chemical Reactions Analysis

The 1,3-Dipolar cycloaddition reaction of azomethine ylides with carbon–carbon double bonds containing withdrawing groups is a common synthetic method for these types of compounds . This reaction represents a powerful approach to access the spirooxindole scaffold .科学的研究の応用

Synthesis of Spirooxindole and Indole-derived Scaffolds

This compound plays a crucial role in the synthesis of spirooxindole and indole-derived scaffolds through 1,3-Dipolar cycloaddition of highly reactive isatin-derived azomethine ylides with activated olefins . The unique therapeutic and biological characteristics of spirooxindole have led to the presentation of numerous reactions for the synthesis of spirooxindoles .

Generation of Aziridine-fused Spiro[imidazolidine-4,3′-oxindole] Scaffold

The compound is used in the generation of unprecedented aziridine-fused spiro[imidazolidine-4,3′-oxindole] scaffold via regio- and diastereoselective 1,3-Dipolar cycloaddition reaction of 2H-azirine 3 with azomethine ylides formed in situ from isatin 1 and α-amino acid 2 .

Electro-organic Green Synthesis of Dicyano-2-(2-oxoindolin-3-ylidene) Malononitriles

The compound is used in the first electrochemical molecular iodine promoted, domino reactions for the green synthesis of biologically relevant dicyano 2-(2-oxoindolin-3-ylidene) malononitriles . This synthesis method showed tolerance towards various EDG and EWG and was completed in a short reaction time at the constant low current density of 5 mA cm −2 in the low redox potential range of −0.14 to 0.07 V .

Construction of Bio-active Molecules

The dicyano derivative of 2-(2-oxoindolin-3-ylidene) malononitrile, or isatylidene malononitrile, is an interesting Michael acceptor used to construct potential bio-active molecules . Because of the unique structural features and interesting biological properties of 2-(2-oxoindolin-3-ylidene) malononitrile, the design of new strategies for constructing this scaffold has attracted considerable interest .

Synthesis of Isatylidene Malononitriles

Isatylidene malononitriles have been prepared by many researchers using different techniques . Among these, the most common methods for the synthesis of 2-(2-oxoindolin-3-ylidene) malononitriles are the condensation of isatins with malononitriles in the presence of a catalyst .

Anti-cancer Drug Development

The compound can be used in the development of anti-cancer drugs . The cyto-toxicity activity was measured in vitro in HepG2, Jurkat, and HEK 293 cells using the MTT 1-(4,5-dimethylthiazol-2-yl)-3,5-diphenylformazan colorimetric assay .

将来の方向性

特性

IUPAC Name |

3-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S2/c1-16-9-5-3-2-4-8(9)11(13(16)20)12-14(21)17(15(22)23-12)7-6-10(18)19/h2-5H,6-7H2,1H3,(H,18,19)/b12-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQDZFOBJOYSFA-QXMHVHEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCC(=O)O)/C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethoxy-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2573628.png)

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(4-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2573629.png)

![3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-2-one](/img/structure/B2573632.png)

![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride](/img/structure/B2573638.png)

![6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B2573640.png)

![2-chloro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2573643.png)

![N-cyclopentyl-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2573645.png)